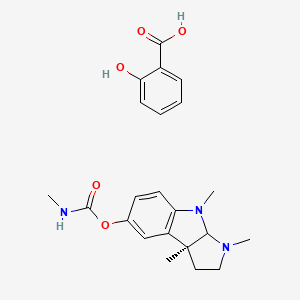
3-Amino-N,N-dimethyl-5-(1H-pyrazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N,N-dimethyl-5-(1H-pyrazol-4-yl)benzamide is a chemical compound that belongs to the class of benzamide derivatives It features a benzene ring substituted with an amino group, a dimethylamino group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N,N-dimethyl-5-(1H-pyrazol-4-yl)benzamide typically involves multiple steps. One common approach is the reaction of 3-nitrobenzoyl chloride with N,N-dimethylhydrazine to form the corresponding hydrazide, followed by reduction of the nitro group to an amino group. The reaction conditions usually require the use of a reducing agent such as tin chloride or iron powder in acidic medium.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents and solvents, as well as the optimization of reaction conditions, are critical to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N,N-dimethyl-5-(1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as tin chloride, iron powder, and hydrogen gas are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-nitro-N,N-dimethyl-5-(1H-pyrazol-4-yl)benzamide.
Reduction: Formation of this compound.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 3-Amino-N,N-dimethyl-5-(1H-pyrazol-4-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
3-Amino-N,N-dimethyl-5-(1H-pyrazol-4-yl)benzamide is similar to other benzamide derivatives, such as 3-Amino-N,N-dimethylbenzamide and 3-Amino-N,N-dimethyl-5-(1H-pyrazol-3-yl)benzamide its unique structural features, including the presence of the pyrazolyl group, contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C12H14N4O |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
3-amino-N,N-dimethyl-5-(1H-pyrazol-4-yl)benzamide |
InChI |
InChI=1S/C12H14N4O/c1-16(2)12(17)9-3-8(4-11(13)5-9)10-6-14-15-7-10/h3-7H,13H2,1-2H3,(H,14,15) |
InChI Key |
GJTIQMYPMGASDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)C2=CNN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


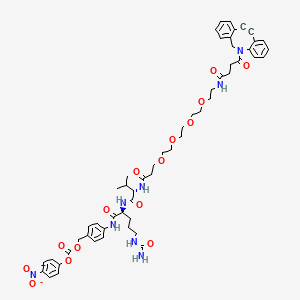
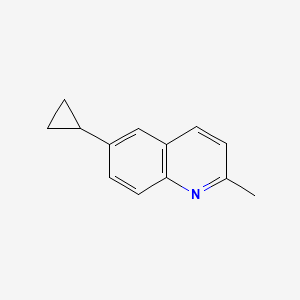
![3-[5-chloro-3-methyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylic acid](/img/structure/B15339652.png)
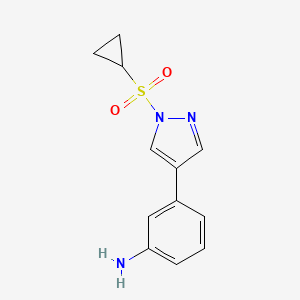

![8-(E)-[2-Carboxy-1-(trifluoromethyl)ethen-1-YL]-4-(trifluoromethyl)coumarin](/img/structure/B15339670.png)
![3-[3-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15339671.png)
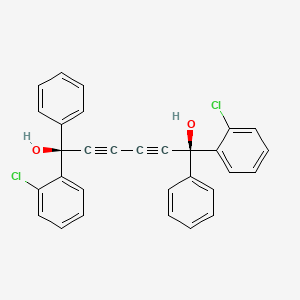
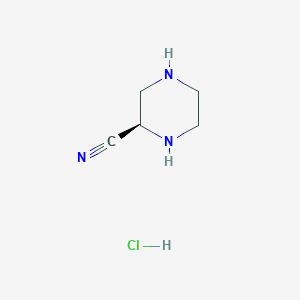
![3-Chloro-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15339700.png)
